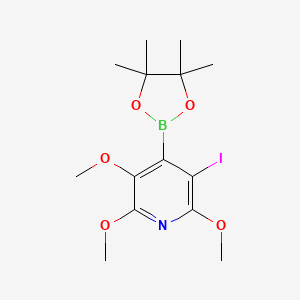
3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (ITMP) is a heterocyclic compound that has been studied for its potential applications in a wide range of scientific research fields. ITMP is a relatively new compound, and its structure and synthesis method are still being explored and developed.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Boric Acid Ester Intermediates : A three-step substitution reaction produces compounds related to 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. These compounds' structures are confirmed using techniques like FTIR, NMR, and mass spectrometry, and single crystal X-ray diffraction is used for crystallographic analysis (Huang et al., 2021).
Density Functional Theory (DFT) Applications : DFT is utilized to calculate the molecular structures of these compounds, comparing these calculations with X-ray diffraction values to analyze conformation and physicochemical properties (Huang et al., 2021).
Crystallography and Molecular Orbitals
- Structural Differences in Pyridinylboron Derivatives : Analysis of the structure of a pyridin-2-ylboron derivative, a compound structurally similar to 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, reveals differences in molecular orientation and bond angles, impacting chemical reactivity and stability. Ab initio calculations of molecular orbitals are used to correlate these structural differences with chemical behavior (Sopková-de Oliveira Santos et al., 2003).
Electrophilic Fluorination
- Synthesis of Dopamine D4 Receptor Imaging Agents : Electrophilic fluorination of a trimethylstannyl precursor, related to 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has been used to synthesize imaging agents for dopamine D4 receptors. This synthesis involves palladium catalysis and utilizes radiolabeling for potential medical applications (Eskola et al., 2002).
Catalytic Processes
- Catalytic Enantioselective Reduction : Research into catalytic enantioselective borane reduction of benzyl oximes, using compounds structurally related to 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has been explored for the preparation of chiral pyridyl amines. Such processes are significant in asymmetric synthesis and pharmaceutical chemistry (Huang, Ortiz-Marciales, & Hughes, 2011).
Propriétés
IUPAC Name |
3-iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BINO5/c1-13(2)14(3,4)22-15(21-13)8-9(16)11(19-6)17-12(20-7)10(8)18-5/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGVFZIBTUMAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC(=C2I)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BINO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-tert-Butoxycarbonyl-amino-ethyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402876.png)
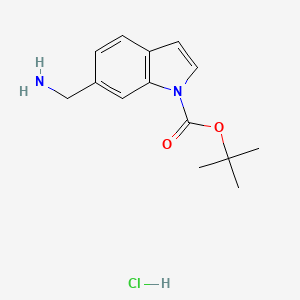
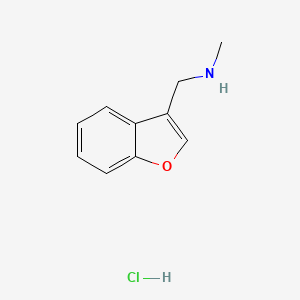
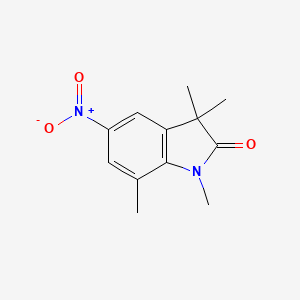
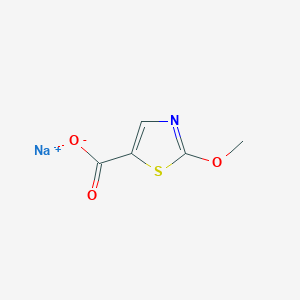
![[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine](/img/structure/B1402885.png)
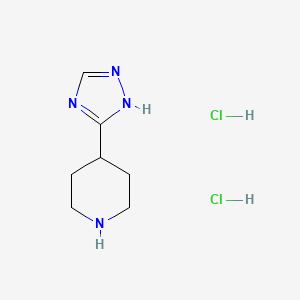
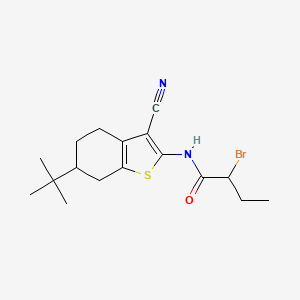
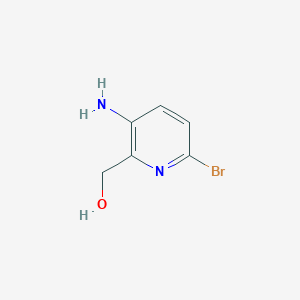
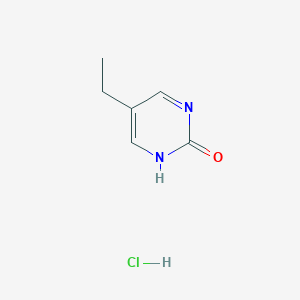
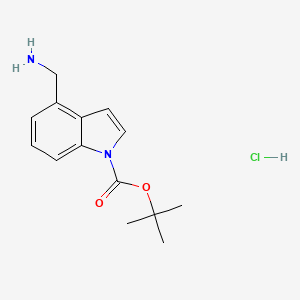
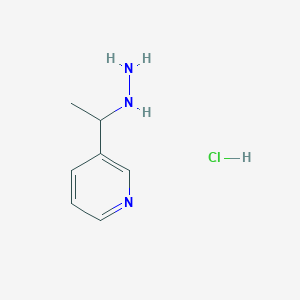
![[1-(3-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1402896.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402897.png)